molecular formula C19H16N4O4S B4057516 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B4057516
M. Wt: 396.4 g/mol
InChI Key: DEKNPUBSYPNBBA-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound featuring a unique combination of furan, thiadiazole, and pyrrolidine moieties

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl(hydroxy)methylidene intermediate, followed by its condensation with a thiadiazole derivative. The final step involves the cyclization with a pyrrolidine-2,3-dione precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione moiety can be reduced to form corresponding alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,3-dione moiety.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The compound’s furan and thiadiazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione apart is its combination of furan, thiadiazole, and pyrrolidine moieties

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-10(2)17-21-22-19(28-17)23-14(11-5-3-7-20-9-11)13(16(25)18(23)26)15(24)12-6-4-8-27-12/h3-10,14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKNPUBSYPNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

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